Cholesterylpropionat

Übersicht

Beschreibung

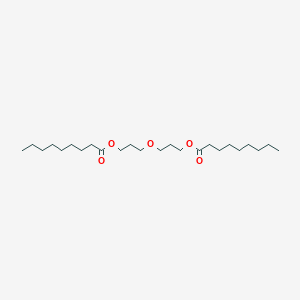

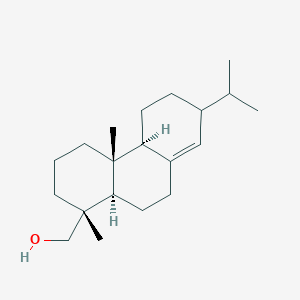

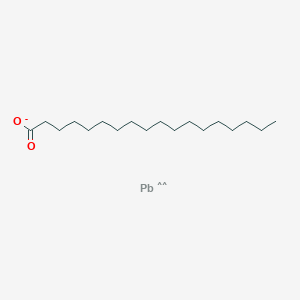

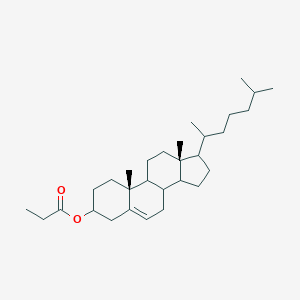

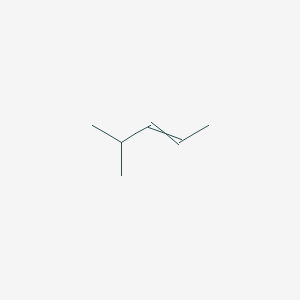

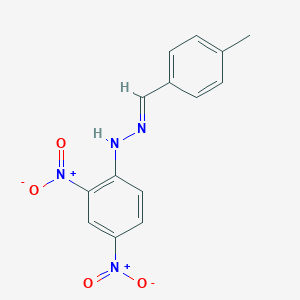

Cholesteryl propionate is a chemical compound with the molecular formula C30H50O2. It is an ester derivative of cholesterol, where the hydroxyl group at the third position of the cholesterol molecule is esterified with propionic acid. This compound is known for its liquid crystalline properties and is used in various applications, including liquid crystal displays and as a component in certain lubricants .

Wissenschaftliche Forschungsanwendungen

Cholesteryl propionate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification reactions and liquid crystalline behavior.

Biology: Cholesteryl propionate is used in studies related to membrane biology and cholesterol metabolism.

Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form liquid crystalline phases.

Industry: Cholesteryl propionate is used in the formulation of liquid crystal displays and as a lubricant additive to improve the tribological properties of lubricants

Wirkmechanismus

Target of Action

Cholesterol Propionate, also known as Cholesteryl Propionate, primarily targets the lipid synthesis pathways in the body . It interacts with key enzymes involved in fatty acid and cholesterol synthesis . The compound’s primary targets are therefore the biochemical pathways responsible for lipid metabolism.

Mode of Action

Cholesterol Propionate acts as an inhibitor of fatty acid and cholesterol synthesis . It interacts with its targets and results in a decrease in the synthesis of fatty acids and cholesterol, even at low concentrations . This interaction leads to changes in the lipid profile of the body, affecting both fatty acid and cholesterol levels .

Biochemical Pathways

Cholesterol Propionate affects the biochemical pathways involved in fatty acid and cholesterol synthesis . By inhibiting these pathways, it reduces the production of fatty acids and cholesterol in the body . The downstream effects of this inhibition include a decrease in lipid accumulation and a potential reduction in the risk of conditions associated with high lipid levels, such as atherosclerosis .

Pharmacokinetics

It is known that the compound reduces intestinal cholesterol absorption . This reduction in absorption impacts the bioavailability of cholesterol, leading to lower cholesterol levels in the body .

Result of Action

The molecular and cellular effects of Cholesterol Propionate’s action include a decrease in fatty acid and cholesterol synthesis . This leads to a reduction in lipid accumulation in the body . At the cellular level, Cholesterol Propionate increases regulatory T-cell numbers and interleukin (IL)-10 levels in the intestinal microenvironment, which in turn suppresses the expression of Niemann-Pick C1-like 1 (Npc1l1), a major intestinal cholesterol transporter .

Action Environment

The action, efficacy, and stability of Cholesterol Propionate can be influenced by various environmental factors. For instance, the gut microbiota plays a pivotal role in the production of short-chain fatty acids, including propionate . A diet rich in fiber can increase the production and circulating levels of propionate, potentially enhancing the efficacy of Cholesterol Propionate . Conversely, a low-fiber diet can lead to a reduction in gut microbiota diversity and a decrease in the production and circulating levels of propionate .

Biochemische Analyse

Biochemical Properties

Cholesterol Propionate, like other short-chain fatty acid derivatives, plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the Niemann-Pick C1-like 1 (Npc1l1), a major intestinal cholesterol transporter . The nature of these interactions involves the modulation of the expression of these transporters, thereby influencing cholesterol metabolism .

Cellular Effects

Cholesterol Propionate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to reduce serum cholesterol levels through an immunomodulatory mechanism, thereby influencing the overall metabolic profile of the organism .

Molecular Mechanism

The molecular mechanism of Cholesterol Propionate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to regulate the expression of the Npc1l1 transporter, thereby modulating intestinal cholesterol absorption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cholesterol Propionate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cholesterol Propionate can vary with different dosages in animal models. For instance, in a study using a mouse model receiving a high-cholesterol diet, it was found that treatment with propionic acid, a related compound, reduced intestinal cholesterol absorption and aortic atherosclerotic lesion area .

Metabolic Pathways

Cholesterol Propionate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . For instance, it has been shown to play a role in the regulation of cholesterol metabolism, interacting with the Npc1l1 transporter .

Transport and Distribution

Cholesterol Propionate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can have effects on its localization or accumulation . For instance, it has been shown to modulate the expression of the Npc1l1 transporter, thereby influencing the distribution of cholesterol within the organism .

Subcellular Localization

The subcellular localization of Cholesterol Propionate and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cholesteryl propionate can be synthesized through the esterification of cholesterol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where cholesterol and propionic acid are heated together in the presence of the catalyst until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of cholesteryl propionate may involve more efficient and scalable methods. One common approach is the use of enzymatic catalysis, where lipases are employed to catalyze the esterification reaction. This method offers advantages such as mild reaction conditions, high specificity, and reduced by-product formation .

Analyse Chemischer Reaktionen

Types of Reactions

Cholesteryl propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cholesteryl propionate oxide.

Reduction: Reduction reactions can convert cholesteryl propionate to cholesteryl alcohol.

Substitution: The ester group in cholesteryl propionate can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Cholesteryl propionate oxide.

Reduction: Cholesteryl alcohol.

Substitution: Various substituted cholesteryl derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cholesteryl oleate

- Cholesteryl stearate

- Cholesteryl benzoate

- Cholesteryl chloride

Comparison

Cholesteryl propionate is unique among these compounds due to its specific ester group, which imparts distinct liquid crystalline properties. Compared to cholesteryl oleate and cholesteryl stearate, cholesteryl propionate has a shorter ester chain, resulting in different thermal and optical properties. Cholesteryl benzoate and cholesteryl chloride, on the other hand, have different functional groups, leading to variations in their chemical reactivity and applications .

Eigenschaften

CAS-Nummer |

633-31-8 |

|---|---|

Molekularformel |

C30H50O2 |

Molekulargewicht |

442.7 g/mol |

IUPAC-Name |

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |

InChI |

InChI=1S/C30H50O2/c1-7-28(31)32-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3/t21?,23?,24?,25?,26?,27?,29-,30+/m0/s1 |

InChI-Schlüssel |

CCORPVHYPHHRKB-UMQJPKJZSA-N |

SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Isomerische SMILES |

CCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Kanonische SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Key on ui other cas no. |

633-31-8 |

Synonyme |

cholesteryl n-propionate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)